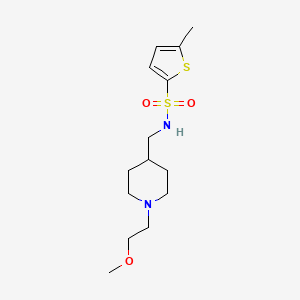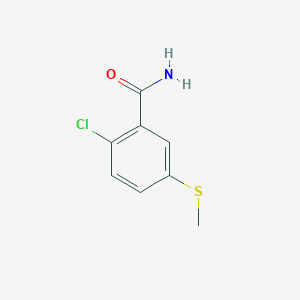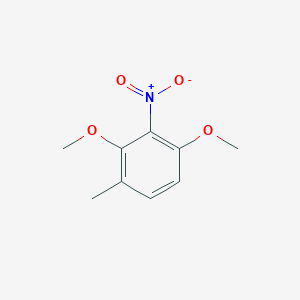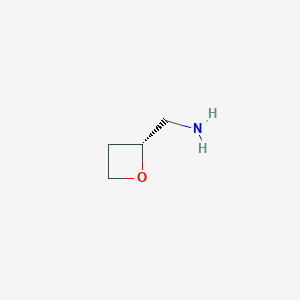
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a methoxyethyl group, a sulfonamide group, and a methylthiophene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, methoxyethyl group, sulfonamide group, and methylthiophene group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, the piperidine ring can participate in reactions like alkylation, acylation, and N-oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in water .Applications De Recherche Scientifique
Environmental Presence and Impact
- Perfluorinated alkyl sulfonamides (PFASs), related to sulfonamides, are used in consumer products for surface protection. A study in Ottawa, Canada, revealed their occurrence in indoor air, house dust, and outdoor air, showing indoor air as a significant source of these compounds to the outside environment. This highlights the environmental persistence and potential human exposure to PFASs, including various sulfonamide derivatives, through indoor pollution (Shoeib et al., 2005).
Drug Metabolism and Toxicity
- Sulfonamides, including those with specific structural features, can undergo metabolic transformations leading to reactive metabolites. These metabolites can bind to proteins, causing adverse drug reactions such as hypersensitivity. Understanding the metabolism of sulfonamides is crucial for assessing their safety and efficacy in therapeutic applications (Rieder et al., 1991).
Pharmacological Applications
- Certain sulfonamide derivatives are explored for their anticoagulant properties. For example, MD 805, a sulfonamide derivative, was studied for its effects on platelet activation in hemodialysis, demonstrating its potential as a maintenance anticoagulant therapy (Matsuo et al., 1986).
- Sulfonamide compounds have also been implicated in the development of pancreatitis as an adverse reaction, highlighting the importance of understanding drug side effects in clinical settings (Block et al., 1970).
Diagnostic and Therapeutic Research
- Sulfonamide-based ligands have been used in imaging studies, such as sigma receptor scintigraphy, to visualize primary breast tumors, demonstrating the diagnostic applications of sulfonamide derivatives in oncology (Caveliers et al., 2002).
Mécanisme D'action
Target of Action
The primary target of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
This compound acts as an inhibitor of the Lp-PLA2 enzyme . The inhibition of Lp-PLA2 prevents the formation of lysophosphatidylcholine, a component of the fatty streaks that contribute to atherosclerosis .
Biochemical Pathways
The inhibition of Lp-PLA2 affects the biochemical pathway involved in the formation of atherosclerotic plaques. By preventing the formation of lysophosphatidylcholine, the compound disrupts the development of these plaques .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound would significantly impact its bioavailability .
Result of Action
The inhibition of Lp-PLA2 by this compound can potentially reduce the risk of developing atherosclerosis . This is due to the reduced formation of atherosclerotic plaques.
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S2/c1-12-3-4-14(20-12)21(17,18)15-11-13-5-7-16(8-6-13)9-10-19-2/h3-4,13,15H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNWACUDTCPZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2990336.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)
![1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2990338.png)
![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2990344.png)
![4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide](/img/structure/B2990345.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)

![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)

![1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2990357.png)
